molecular formula C13H19NO2 B3104562 1-(4-Methoxybenzyl)piperidin-3-ol CAS No. 148729-36-6

1-(4-Methoxybenzyl)piperidin-3-ol

Cat. No.: B3104562
CAS No.: 148729-36-6
M. Wt: 221.29 g/mol
InChI Key: BHSIHYZSNGOYDV-UHFFFAOYSA-N
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Description

1-(4-Methoxybenzyl)piperidin-3-ol is an organic compound with the molecular formula C13H19NO2. It is a derivative of piperidine, featuring a methoxybenzyl group attached to the nitrogen atom and a hydroxyl group on the third carbon of the piperidine ring.

Mechanism of Action

Target of Action

The primary target of 1-(4-Methoxybenzyl)piperidin-3-ol is the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and plays a crucial role in the process of HIV-1 entry .

Mode of Action

This compound interacts with its target, the CCR5 receptor, by anchoring to the receptor via a strong salt-bridge interaction . This interaction is facilitated by the presence of a basic nitrogen atom in the compound . The compound also contains two or more lipophilic groups, a common feature of most CCR5 antagonists .

Biochemical Pathways

The interaction of this compound with the CCR5 receptor affects the HIV-1 entry process . Specifically, it prevents the entry of macrophage-tropic (R5) HIV-1 strains into cells that express the CCR5 receptor .

Pharmacokinetics

The compound has a molecular weight of 221.3 , and its structure includes a basic nitrogen atom and lipophilic groups , which may influence its absorption and distribution

Result of Action

The action of this compound results in the blockade of the CCR5 receptor . The compound’s action thus contributes to the development of new CCR5 antagonists for potential treatments for HIV-1 .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s interaction with the CCR5 receptor may be affected by the receptor’s expression levels in different cell types . Additionally, factors such as pH and temperature could potentially influence the compound’s stability and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Methoxybenzyl)piperidin-3-ol can be synthesized through several methods. One common approach involves the reaction of 4-methoxybenzyl chloride with piperidin-3-ol in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions in an organic solvent like ethanol or methanol. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxybenzyl)piperidin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(4-Methoxybenzyl)piperidin-3-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Comparison with Similar Compounds

  • 1-(4-Methoxyphenyl)piperidin-3-ol
  • 1-(4-Methoxybenzyl)piperidin-4-ol
  • 1-(4-Methoxybenzyl)piperidin-2-ol

Comparison: 1-(4-Methoxybenzyl)piperidin-3-ol is unique due to the position of the hydroxyl group on the third carbon of the piperidine ring. This structural feature can influence its reactivity and binding properties compared to similar compounds with hydroxyl groups on different positions. Additionally, the presence of the methoxybenzyl group can enhance its lipophilicity and membrane permeability, making it a valuable compound for various applications .

Properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]piperidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-16-13-6-4-11(5-7-13)9-14-8-2-3-12(15)10-14/h4-7,12,15H,2-3,8-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHSIHYZSNGOYDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2CCCC(C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301273148
Record name 1-[(4-Methoxyphenyl)methyl]-3-piperidinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301273148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148729-36-6
Record name 1-[(4-Methoxyphenyl)methyl]-3-piperidinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=148729-36-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(4-Methoxyphenyl)methyl]-3-piperidinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301273148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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